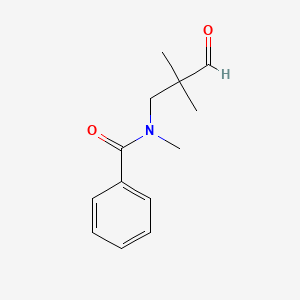
(1R)-1-(azepan-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(azepan-3-yl)ethanol is an organic compound that features a seven-membered azepane ring with an ethanol group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(azepan-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (1R)-1-(azepan-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation processes or other large-scale reduction techniques. The choice of method depends on factors such as yield, cost, and environmental considerations.
化学反応の分析
Types of Reactions
(1R)-1-(azepan-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: (1R)-1-(azepan-3-yl)ethanone or (1R)-1-(azepan-3-yl)acetaldehyde.
Reduction: (1R)-1-(azepan-3-yl)ethane.
Substitution: Various substituted azepane derivatives depending on the reagent used.
科学的研究の応用
Chemistry
In organic synthesis, (1R)-1-(azepan-3-yl)ethanol can serve as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
The compound may be used in the study of biological systems, particularly in understanding the interactions of azepane derivatives with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, especially those targeting neurological or psychiatric conditions due to the azepane ring’s known activity in the central nervous system.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of various chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(azepan-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The azepane ring can influence the compound’s binding affinity and selectivity for its molecular targets.
類似化合物との比較
Similar Compounds
(1R)-1-(piperidin-3-yl)ethanol: Similar structure but with a six-membered piperidine ring.
(1R)-1-(morpholin-3-yl)ethanol: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(1R)-1-(azepan-3-yl)ethanol is unique due to its seven-membered ring, which can confer different chemical and biological properties compared to six-membered ring analogs. This uniqueness can be exploited in the design of new compounds with specific desired activities.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
1-(azepan-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-7(10)8-4-2-3-5-9-6-8/h7-10H,2-6H2,1H3 |
InChIキー |
AIJHMMMPVDWXIO-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)



![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)




![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)
